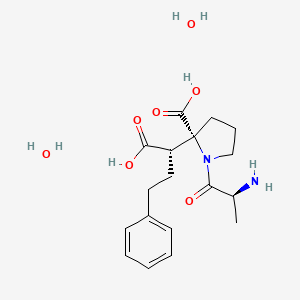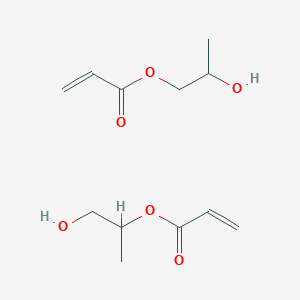
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate is a chemical compound that belongs to the class of dipeptides It is a dihydrate form, meaning it contains two molecules of water of crystallization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate typically involves the coupling of (S)-1-carboxy-3-phenylpropyl with L-alanyl-L-proline. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline: The anhydrous form of the compound.
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline monohydrate: Contains one molecule of water of crystallization.
Other dipeptides: Compounds with similar structures but different amino acid sequences.
Uniqueness
((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate is unique due to its specific combination of amino acids and the presence of two water molecules in its crystalline structure. This can influence its solubility, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H28N2O7 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-aminopropanoyl]-2-[(1S)-1-carboxy-3-phenylpropyl]pyrrolidine-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C18H24N2O5.2H2O/c1-12(19)15(21)20-11-5-10-18(20,17(24)25)14(16(22)23)9-8-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11,19H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14+,18+;;/m0../s1 |
InChI Key |
JSGYIGVMZWGVDH-OCTIXAOTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@]1([C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |
Canonical SMILES |
CC(C(=O)N1CCCC1(C(CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)








![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)

